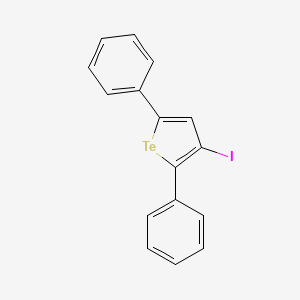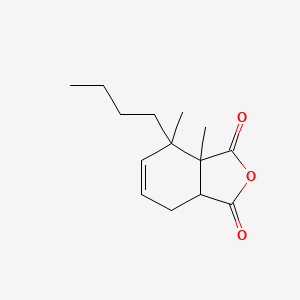
4-Butyl-3a,4-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-3a,4-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a chemical compound with a complex structure that belongs to the class of benzofuran derivatives. This compound is characterized by its unique tetrahydrobenzofuran ring system, which is substituted with butyl and methyl groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3a,4-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tetrahydrobenzofuran ring system. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Butyl-3a,4-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
4-Butyl-3a,4-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Butyl-3a,4-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
Uniqueness
4-Butyl-3a,4-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
144641-03-2 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
7-butyl-7,7a-dimethyl-3a,4-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H20O3/c1-4-5-8-13(2)9-6-7-10-11(15)17-12(16)14(10,13)3/h6,9-10H,4-5,7-8H2,1-3H3 |
InChIキー |
OPYMRFVOEHSNTG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C=CCC2C1(C(=O)OC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
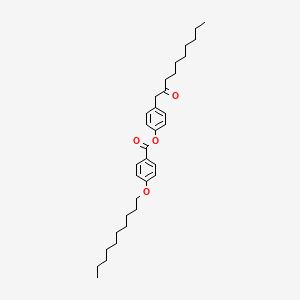
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
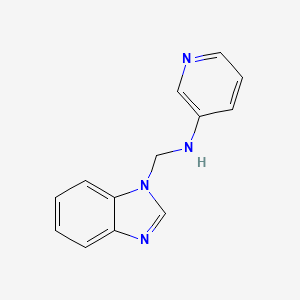
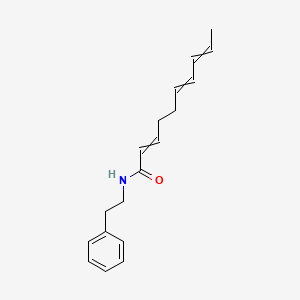


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)


![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)

